1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone
Description
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound characterized by a 1,4-thiazepane (a seven-membered ring containing sulfur and nitrogen) substituted with a 2-fluorophenyl group and an ethanone-linked naphthalene moiety.
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNOS/c24-21-11-4-3-10-20(21)22-12-13-25(14-15-27-22)23(26)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11,22H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSAGEMWWKTKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the fluorophenyl and naphthyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the fluorophenyl and naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiazepane ring may contribute to the compound’s overall stability and reactivity. Pathways involved in its mechanism of action include signal transduction and enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Heterocyclic Modifications
- The 2-fluorophenyl group introduces electron-withdrawing effects, which may influence π-π stacking interactions.
- [5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone (): Replaces the thiazepane with a pyrrole ring, a five-membered heterocycle lacking sulfur.
- FUB-JWH-018 (): Features an indole ring substituted with a 4-fluorobenzyl group. The benzyl group may enhance steric bulk compared to the thiazepane, altering receptor binding kinetics .
b) Naphthalene Substituent Variations
- Target Compound: The naphthalen-1-yl group is directly linked via ethanone, offering planar aromaticity for hydrophobic interactions.
- (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (): Substitutes fluorine with chlorine on naphthalene, increasing electronegativity and polarizability, which could affect binding affinity .
Functional Group Comparisons
Pharmacological and Physicochemical Implications
- Lipophilicity : The thiazepane ring in the target compound balances solubility and membrane permeability compared to highly lipophilic pentyl or adamantyl derivatives (e.g., FUB-AKB-48 in ) .
- However, the thiazepane may confer unique selectivity profiles due to its larger ring size .
- Metabolic Stability: Fluorine substitution (as in the target compound and FUB-UR-144) generally enhances resistance to oxidative metabolism compared to non-fluorinated analogues .
Q & A
What are the optimized synthetic routes for 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis involves multi-step organic reactions, typically starting with thiazepane ring formation followed by fluorophenyl and naphthyl group substitutions. Key steps include:
- Thiazepane Ring Formation : Cyclization of precursors (e.g., 2-aminoethanethiol derivatives) under basic conditions (e.g., NaOH in ethanol) .
- Substitution Reactions : Introducing the 2-fluorophenyl and naphthalen-1-yl groups via nucleophilic substitution or coupling reactions, requiring catalysts like palladium complexes .
- Optimization : Yield improvements (60–80%) are achieved by controlling temperature (60–100°C), solvent choice (e.g., DMF for polar intermediates), and reaction time (12–24 hours) .
How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHFNOS, MW 383.5 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in the thiazepane ring .
What reaction mechanisms govern the modification of the fluorophenyl group, and how do substituents influence reactivity?
Answer:
The fluorophenyl group undergoes:
- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs reactions to meta/para positions, using reagents like HNO/HSO .
- Oxidation/Reduction : Controlled oxidation (e.g., KMnO) converts ketones to carboxylic acids, while LiAlH reduces ketones to secondary alcohols .
- Steric Effects : Bulkier substituents on the phenyl ring hinder reaction rates, requiring milder conditions .
What biological targets does this compound interact with, and what biochemical pathways are implicated?
Answer:
- Carbonic Anhydrase 2 Inhibition : The fluorophenyl group enhances binding affinity to this enzyme, disrupting pH regulation and ion transport .
- Receptor Modulation : The thiazepane ring may interact with GPCRs, as seen in related compounds with anti-inflammatory activity .
- Apoptosis Induction : Structural analogs trigger ROS generation, interfering with DNA synthesis in cancer cell lines .
How can contradictions in reported synthesis yields or biological activity data be resolved?
Answer:
- Methodological Consistency : Compare reaction scales (e.g., micro vs. bulk synthesis) and purity assessments (HPLC vs. TLC) .
- Dose-Response Studies : Re-evaluate biological assays (e.g., IC values) under standardized conditions (pH, temperature) .
- Computational Modeling : Use DFT calculations to predict reactivity discrepancies between synthetic routes .
What are the key physicochemical properties of this compound, and how do they influence solubility and stability?
Answer:
- Molecular Formula : CHFNOS (MW 383.5 g/mol) .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited in water .
- Thermal Stability : Decomposes above 200°C; storage at –20°C in inert atmospheres recommended .
What strategies enhance enantiomeric purity during synthesis, particularly for the thiazepane ring?
Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts to control stereochemistry during cyclization .
- Chromatography : Chiral HPLC or SFC separates enantiomers, achieving >95% ee .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives improves optical purity .
How can stability under varying pH, temperature, and light conditions be systematically assessed?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and UV light conditions .
- Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics .
- Storage Recommendations : Lyophilization and amber glass vials mitigate hydrolysis and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
